1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 471916-66-2

Cat. No.: VC4265497

Molecular Formula: C16H25Cl2NO2

Molecular Weight: 334.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 471916-66-2 |

|---|---|

| Molecular Formula | C16H25Cl2NO2 |

| Molecular Weight | 334.28 |

| IUPAC Name | 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C16H24ClNO2.ClH/c1-12-5-7-18(8-6-12)10-15(19)11-20-16-4-3-14(17)9-13(16)2;/h3-4,9,12,15,19H,5-8,10-11H2,1-2H3;1H |

| Standard InChI Key | ODJXTIPRQHBXLG-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)C)O.Cl |

Introduction

Chemical Identity and Structural Analysis

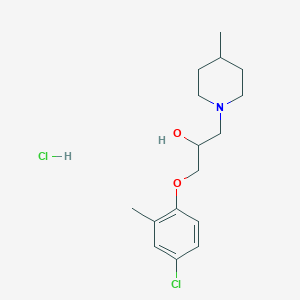

The molecular formula of 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is C₁₆H₂₅Cl₂NO₂, with a molecular weight of 334.28 g/mol. Its structure comprises a propan-2-ol backbone substituted with a 4-chloro-2-methylphenoxy group at position 1 and a 4-methylpiperidin-1-yl group at position 3, forming a hydrochloride salt (Fig. 1). Key differences from the closely related analogue include the positional isomerism of the methyl group on the phenoxy ring (2-methyl vs. 3-methyl) and the substitution pattern on the piperidine ring (4-methyl vs. 2-methyl).

Table 1: Structural Comparison with Analogues

The IUPAC name and SMILES notation for the queried compound can be inferred as follows:

-

IUPAC Name: 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

-

SMILES: Clc1cc(OC(CN2CCC(CC2)C)CO)c(c(C)c1)Cl.Cl

Synthesis and Manufacturing Processes

While no direct synthesis protocols for the queried compound are documented, methodologies for analogous phenoxy-propanol hydrochlorides provide a framework for its potential preparation. A common strategy involves:

-

Nucleophilic Substitution: Reaction of epichlorohydrin with 4-chloro-2-methylphenol to form the epoxide intermediate.

-

Ring-Opening Amination: Treatment with 4-methylpiperidine under basic conditions to install the piperidine moiety.

-

Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid .

Example Reaction Scheme:

-

Epoxide Formation:

-

Amination:

-

Salt Formation:

Industrial suppliers such as M/s. A. R. Life Sciences Pvt. Ltd. and Medilux Laboratories utilize similar multistep processes for related intermediates, emphasizing scalability and purity (>95% by HPLC).

Physicochemical Properties

Data extrapolated from analogues suggest the following properties:

Table 2: Inferred Physicochemical Profile

The hydrochloride salt form enhances water solubility compared to the free base, a critical factor for bioavailability in pharmaceutical applications .

Industrial Applications and Supplier Landscape

The compound is likely employed as an intermediate in Active Pharmaceutical Ingredient (API) synthesis. Key suppliers include:

-

M/s. A. R. Life Sciences Pvt. Ltd.: Specializes in bulk drug intermediates under GMP conditions .

-

Medilux Laboratories: Offers custom synthesis services for piperidine derivatives .

Table 4: Global Supplier Overview

| Supplier | Location | Purity Standard | Capacity |

|---|---|---|---|

| M/s. A. R. Life Sciences | India | >95% | Metric ton-scale |

| VulcanChem | Global | Research-grade | Kilogram-scale |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume